molecular formula C10H8ClF3N4 B1434308 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine CAS No. 1644602-69-6

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine

Cat. No. B1434308
M. Wt: 276.64 g/mol
InChI Key: ZHMGQFWFOVYLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C7H6ClF3N2. It has a molecular weight of 210.58 g/mol . This compound is also known by several other names, including 3-chloro-5-trifluoromethyl pyridin-2-yl methanamine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms . The presence of these groups can significantly influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 210.58 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application Summary: Trifluoromethylpyridines (TFMP), which include “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application: Various methods of synthesizing 2,3,5-DCTF, a derivative of TFMP, have been reported . These methods are used for the synthesis of several crop-protection products .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Inhibition of Bacterial Phosphopantetheinyl Transferase

  • Application Summary: “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine” is used as a potent inhibitor of bacterial phosphopantetheinyl transferase . This enzyme catalyzes a post-translational modification essential to bacterial cell viability and virulence .
  • Methods of Application: The compound is applied to bacterial cultures to inhibit the action of the enzyme .
  • Results or Outcomes: The compound was found to attenuate production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also showed antibacterial activity against methicillin-resistant Staphylococcus aureus .

3. Synthesis of Novel Imidazo

  • Application Summary: This compound acts as a reactant in the synthesis of novel imidazo .
  • Methods of Application: The compound is used in the chemical synthesis process to create new molecules .
  • Results or Outcomes: The synthesis results in novel imidazo .

4. Inhibitors of NS5B in Potential Treatment of Hepatitis C

  • Application Summary: This compound is used in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
  • Methods of Application: The compound is used in the chemical synthesis process to create new molecules that can potentially inhibit NS5B, a non-structural protein that is a necessary component for the replication of the hepatitis C virus .
  • Results or Outcomes: The synthesis results in potential drug candidates for the treatment of Hepatitis C .

5. Synthesis of FDA-Approved Drugs

  • Application Summary: This compound is used in the synthesis of FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group .
  • Methods of Application: The compound is used in the chemical synthesis process to create new molecules .
  • Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

6. Synthesis of Antibacterial Compounds

  • Application Summary: The derivatives of 1, 3-diazole, which include “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine”, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application: The compound is used in the chemical synthesis process to create new molecules .
  • Results or Outcomes: The synthesis results in potential drug candidates for the treatment of various diseases and disorders .

Safety And Hazards

While specific safety and hazard information for this compound is not available in the search results, it’s important to handle all chemical compounds with care. Protective measures such as wearing gloves, avoiding inhalation, and preventing contact with skin and eyes are generally recommended .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N4/c1-18-9(15)6(4-17-18)8-7(11)2-5(3-16-8)10(12,13)14/h2-4H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMGQFWFOVYLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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